

Application Notes and Protocols for Diallyl Terephthalate in Heat-Resistant Composites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl terephthalate*

Cat. No.: *B044613*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **diallyl terephthalate** (DAT) in the formulation of high-performance, heat-resistant composite materials. **Diallyl terephthalate** is a thermosetting resin known for its excellent thermal stability, dimensional stability, and electrical insulation properties, making it a prime candidate for demanding applications in the aerospace, automotive, and electronics industries.^[1] This document outlines the key properties of DAT-based composites, detailed experimental protocols for their fabrication, and a visualization of the underlying polymerization chemistry.

Data Presentation: Properties of Diallyl Phthalate/Terephthalate Composites

The following tables summarize the key thermal, mechanical, and electrical properties of diallyl phthalate (DAP) and **diallyl terephthalate** (DAT) based composites. DAP is a close chemical analog to DAT and is often used in similar applications, providing a useful reference for expected performance.

Table 1: Thermal Properties of Diallyl Phthalate/Terephthalate Composites

Property	Value	Test Method
Glass Transition Temperature (Tg)	155 - 235 °C	Dynamic Mechanical Analysis (DMA)
Heat Deflection Temperature	150 - 200 °C	ASTM D648
Continuous Use Temperature	Approx. 150 - 180 °C	-
Thermal Decomposition Temperature	> 350 °C	Thermogravimetric Analysis (TGA)

Table 2: Mechanical Properties of Glass Fiber Reinforced Diallyl Phthalate/Terephthalate Composites

Property	Value	Test Method
Tensile Strength	70 - 120 MPa	ASTM D638
Flexural Strength	100 - 180 MPa	ASTM D790
Flexural Modulus	8 - 15 GPa	ASTM D790
Compressive Strength	150 - 250 MPa	ASTM D695
Notched Izod Impact Strength	5 - 15 kJ/m ²	ASTM D256

Table 3: Electrical Properties of Diallyl Phthalate/Terephthalate Composites

Property	Value	Test Method
Dielectric Strength	15 - 20 kV/mm	ASTM D149
Dielectric Constant (1 MHz)	3.5 - 4.5	ASTM D150
Dissipation Factor (1 MHz)	0.01 - 0.02	ASTM D150
Volume Resistivity	> 10 ¹⁵ Ω·cm	ASTM D257
Arc Resistance	120 - 180 s	ASTM D495

Experimental Protocols

Protocol 1: Fabrication of a Diallyl Terephthalate/Glass Fiber Composite Panel via Compression Molding

This protocol details the steps for manufacturing a heat-resistant composite panel using **diallyl terephthalate** resin and woven glass fiber reinforcement.

Materials and Equipment:

- **Diallyl terephthalate** (DAT) prepolymer resin
- Organic peroxide initiator (e.g., benzoyl peroxide, dicumyl peroxide)
- Woven glass fiber cloth (e.g., E-glass, S-glass)
- Release agent
- Solvent for cleaning (e.g., acetone)
- Heated press with temperature and pressure control
- Mold (steel or aluminum)
- Vacuum bagging assembly (optional, for improved consolidation)
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

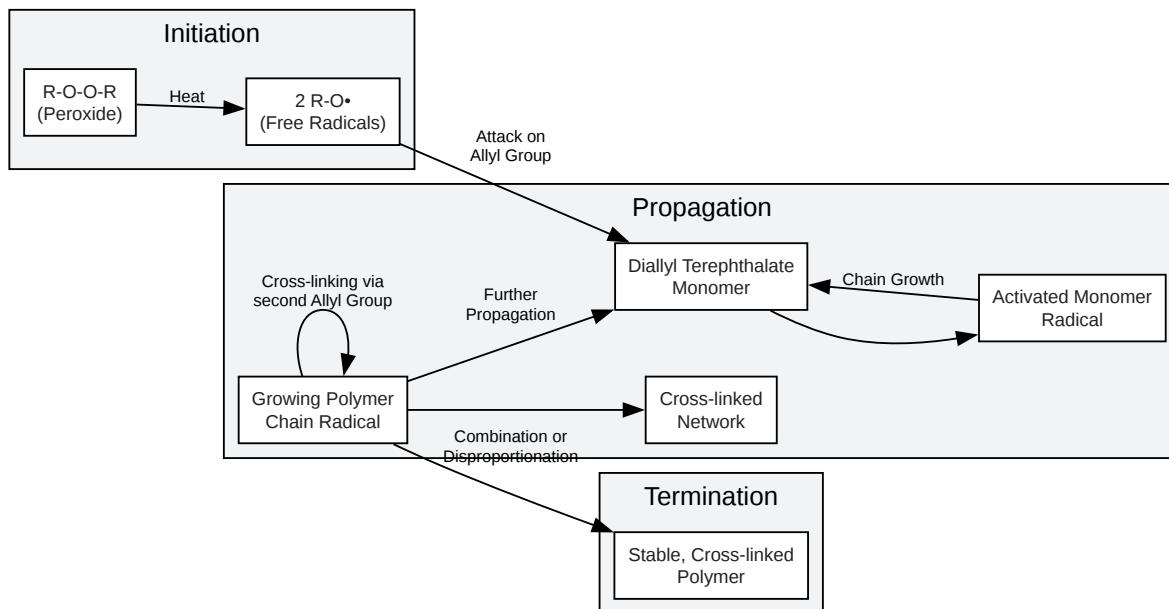
- Mold Preparation:
 - Thoroughly clean the mold surfaces with acetone to remove any contaminants.
 - Apply a thin, uniform layer of a suitable mold release agent to all surfaces that will be in contact with the resin. Allow the release agent to dry completely as per the manufacturer's instructions.
- Resin Formulation:

- In a clean, dry container, weigh the desired amount of **diallyl terephthalate** prepolymer resin.
- Add the organic peroxide initiator to the resin. A typical concentration is 1-3% by weight of the resin.
- Thoroughly mix the initiator into the resin until it is completely dissolved. Avoid introducing excessive air bubbles during mixing. For higher viscosity resins, gentle heating (50-60 °C) can aid in dissolution.

• Lay-up:

- Cut the woven glass fiber cloth to the dimensions of the mold.
- Place the first layer of glass fiber cloth into the prepared mold.
- Evenly apply a layer of the prepared DAT resin mixture onto the glass fiber cloth. A brush or roller can be used to ensure thorough impregnation (wet-out) of the fibers.
- Place the next layer of glass fiber cloth on top of the resin-impregnated layer and repeat the resin application process.
- Continue this process until the desired composite thickness is achieved.

• Curing:

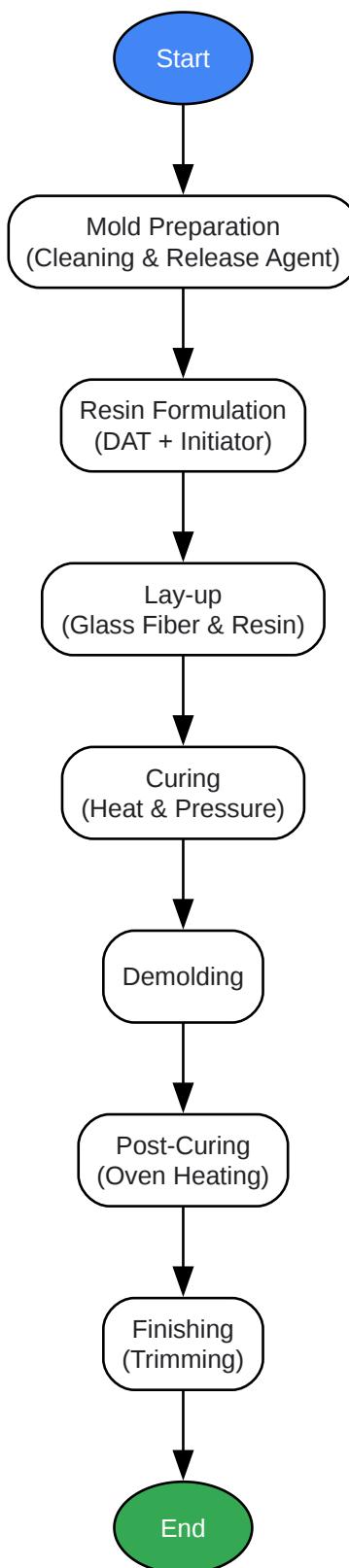

- Close the mold and place it in the heated press.
- Apply a pressure of 1-5 MPa.
- Heat the mold to the curing temperature, typically between 140 °C and 180 °C. The exact temperature will depend on the initiator used.
- Hold the temperature and pressure for the specified curing time, which can range from 30 to 90 minutes.[\[2\]](#)
- After the curing cycle is complete, cool the mold under pressure to below the glass transition temperature of the resin (typically below 60 °C) before releasing the pressure.

- Demolding and Post-Curing:
 - Carefully open the mold and remove the cured composite panel.
 - For optimal properties, a post-curing step is recommended. Place the demolded panel in an oven and heat it to a temperature slightly above its glass transition temperature (e.g., 180-200 °C) for 2-4 hours. This helps to complete the crosslinking reaction and relieve internal stresses.
- Finishing:
 - Trim any excess resin (flash) from the edges of the panel. The panel is now ready for testing or final application.

Mandatory Visualizations

Free-Radical Polymerization of Diallyl Terephthalate

The curing of **diallyl terephthalate** is a free-radical addition polymerization process.^[3] The reaction is initiated by the thermal decomposition of an organic peroxide, which generates free radicals. These radicals then react with the allyl groups of the DAT monomer, initiating a chain reaction that leads to the formation of a highly cross-linked, three-dimensional network.



[Click to download full resolution via product page](#)

Caption: Free-radical polymerization of **diallyl terephthalate**.

Experimental Workflow for Composite Fabrication

This diagram illustrates the logical flow of the experimental protocol for fabricating a **diallyl terephthalate** composite panel.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for composite fabrication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KR920001590B1 - Compositions containing diallyl terephthalate copolymer - Google Patents [patents.google.com]
- 2. anamet.com [anamet.com]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Diallyl Terephthalate in Heat-Resistant Composites]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044613#diallyl-terephthalate-in-the-formulation-of-heat-resistant-composites>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com